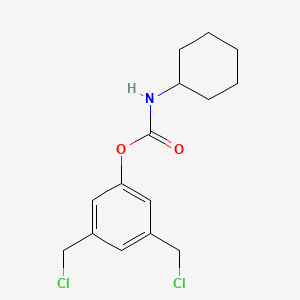
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is an organic compound with the molecular formula C15H19Cl2NO2 It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which is further bonded to a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect biological processes. The cyclohexylcarbamate moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(chloromethyl)phenyl isocyanate
- 3,5-Bis(chloromethyl)phenyl methylcarbamate
- 3,5-Bis(chloromethyl)phenyl ethylcarbamate
Uniqueness
3,5-Bis(chloromethyl)phenyl cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22134-32-3 |
|---|---|
Formule moléculaire |
C15H19Cl2NO2 |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
[3,5-bis(chloromethyl)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H19Cl2NO2/c16-9-11-6-12(10-17)8-14(7-11)20-15(19)18-13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2,(H,18,19) |
Clé InChI |
MCTJQYORDVHINI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OC2=CC(=CC(=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
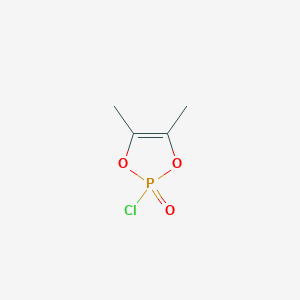
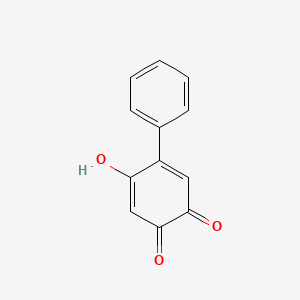
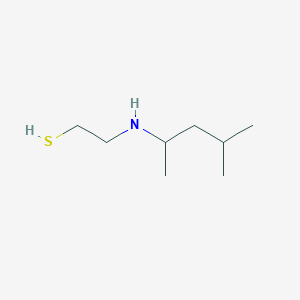
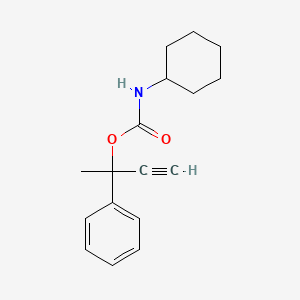
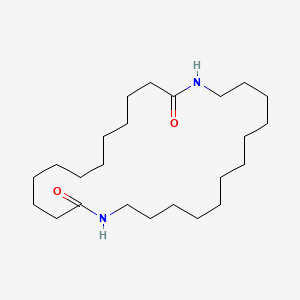
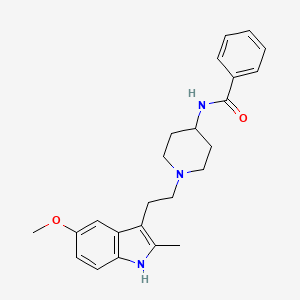
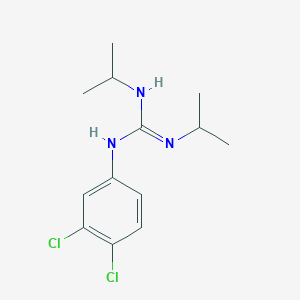
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
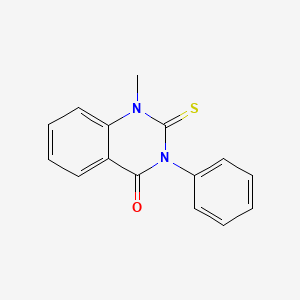
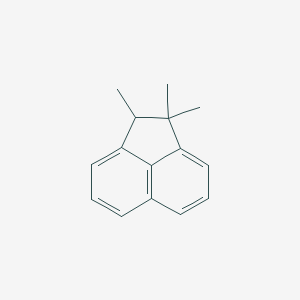
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)

